2-(3-Aminophenyl)-6-methylbenzoic acid
Description
2-(3-Aminophenyl)-6-methylbenzoic acid is a benzoic acid derivative featuring a methyl group at the 6-position and a 3-aminophenyl substituent at the 2-position.
Properties
IUPAC Name |
2-(3-aminophenyl)-6-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-4-2-7-12(13(9)14(16)17)10-5-3-6-11(15)8-10/h2-8H,15H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXGEKGNKSVKLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC=C2)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688633 | |
| Record name | 3'-Amino-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261914-59-3 | |
| Record name | 3'-Amino-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminophenyl)-6-methylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 2-methylbenzoic acid to introduce a nitro group, followed by reduction to convert the nitro group to an amino group. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation or the use of reducing agents like iron and hydrochloric acid for the reduction step.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Aminophenyl)-6-methylbenzoic acid may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity 2-(3-Aminophenyl)-6-methylbenzoic acid.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminophenyl)-6-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-(3-Aminophenyl)-6-methylbenzyl alcohol.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
2-(3-Aminophenyl)-6-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(3-Aminophenyl)-6-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or ionic interactions with biological molecules, while the carboxylic acid group can participate in acid-base reactions. These interactions can influence various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzoic Acid Core
- This substitution may alter solubility in polar solvents and pharmacological activity .
- This compound demonstrated high synthetic efficiency (98% yield) via C–H arylation .
Table 1: Structural Analogs Comparison
| Compound | Substituent (Position) | Key Functional Group | Potential Impact on Properties |
|---|---|---|---|
| 2-(3-Aminophenyl)-6-methylbenzoic acid | 3-aminophenyl (2) | -NH₂ | Enhanced basicity, hydrogen bonding |
| 2-(3-Carbamoylphenyl)-6-methylbenzoic acid | 3-carbamoyl (2) | -CONH₂ | Increased polarity, reduced basicity |
| 2-(4-Methoxyphenyl)-6-methylbenzoic acid | 4-methoxy (2) | -OCH₃ | Electron-donating, lower acidity |
Heterocyclic Analogs
- This compound was discontinued commercially, possibly due to stability or synthesis challenges .
- 2-(3-Aminophenyl)-6-chloroquinoline-4-carboxylic acid (CAS 590359-91-4): Chlorine substitution at the 6-position enhances lipophilicity (predicted density: 1.430 g/cm³) and may influence antimicrobial activity. Predicted pKa (0.62) indicates stronger acidity compared to benzoic acid derivatives .
Table 2: Heterocyclic Analogs Comparison
| Compound | Core Structure | Key Substituent | Notable Properties |
|---|---|---|---|
| 2-(3-Aminophenyl)-6-methylbenzoic acid | Benzoic acid | -NH₂, -CH₃ | Moderate acidity, hydrogen-bonding capacity |
| 2-(3-Aminophenyl)-6-methylquinoline-4-carboxylic acid | Quinoline | -NH₂, -CH₃ | Enhanced π-π interactions, discontinued |
| 2-(3-Aminophenyl)-6-chloroquinoline-4-carboxylic acid | Quinoline | -Cl, -NH₂ | High lipophilicity, strong acidity (pKa 0.62) |
Substituent Position and Electronic Effects
- Meta vs. Para Aminophenyl Groups: highlights that meta-substituted benzothiazoles (e.g., 2-(3-aminophenyl)benzothiazole) exhibit distinct structure-activity relationships compared to para-substituted analogs. For benzoic acids, meta-substitution may reduce steric hindrance, improving binding in enzyme active sites .
- Electron-Withdrawing vs. Electron-Donating Groups: The amino group (-NH₂) is electron-donating, raising the pKa of the carboxylic acid compared to electron-withdrawing groups (e.g., -NO₂ in 2-amino-5-nitrobenzoic acid, CAS 616-79-5) .
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